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Compound of Interest

Compound Name: 1,2-Diphenoxyethane

Cat. No.: B3422530

This guide provides a comprehensive analysis of the spectral data for 1,2-diphenoxyethane, a
molecule of interest in various fields of chemical research and drug development. As a
symmetrical diaryl ether, its structural elucidation through modern spectroscopic techniques
offers a valuable case study for researchers and scientists. This document will delve into the
practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound,
offering field-proven insights into data acquisition and interpretation.

Introduction

1,2-Diphenoxyethane (C14H1402) is a solid organic compound characterized by two phenyl
rings linked via an ethylene glycol diether linkage.[1] Its symmetrical nature simplifies some
aspects of its spectral interpretation while also presenting unique features. Accurate
characterization of such molecules is a cornerstone of chemical synthesis, quality control, and
mechanistic studies in drug development. This guide is structured to provide not just the
spectral data but also the causality behind the experimental choices, ensuring a robust
understanding for the practicing scientist.

Molecular Structure and Symmetry

Understanding the molecular structure is paramount to interpreting its spectral data. 1,2-
Diphenoxyethane possesses a plane of symmetry, which dictates the number of unique
signals observed in its NMR spectra.
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Caption: Molecular structure of 1,2-Diphenoxyethane.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 1,2-diphenoxyethane, both *H and 3C NMR provide critical
information about its chemical environment.

'H NMR Spectroscopy

The proton NMR spectrum of 1,2-diphenoxyethane is characterized by its simplicity, a direct
consequence of the molecule's symmetry.

Experimental Protocol: Acquiring a High-Resolution *H NMR Spectrum
e Sample Preparation:
o Weigh approximately 5-10 mg of 1,2-diphenoxyethane.

o Dissolve the sample in 0.7 - 1.0 mL of deuterated chloroform (CDCIsz). CDCIs is a common
choice due to its excellent solvating power for a wide range of organic compounds and its
single deuterium lock signal.

o Ensure the solution is clear and free of any solid particles. If necessary, filter the solution
through a small plug of glass wool into a clean NMR tube.[2]

e Instrument Setup:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls. This step is crucial for
maintaining a stable magnetic field during acquisition.

o Shim the magnetic field to achieve optimal homogeneity. This is an iterative process aimed
at maximizing resolution and obtaining sharp, symmetrical peaks.

e Acquisition Parameters:
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o Pulse Angle: A 30-45° pulse angle is typically used for routine *H spectra to ensure a good
signal-to-noise ratio without saturating the spins, allowing for faster repetition rates.

o Acquisition Time (AT): Set to 2-4 seconds to ensure adequate digitization of the free
induction decay (FID) for good resolution.

o Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for protons in a
molecule of this size to relax back to equilibrium.

o Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are usually
adequate to achieve a good signal-to-noise ratio.

H NMR Data Summary

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
4.29 S 4H -O-CH2-CH2-O-
6.83-7.05 m 6H Ar-H (ortho, para)
7.26 m 4H Ar-H (meta)

Data sourced from ChemicalBook.
Interpretation and Insights:

» Aliphatic Region: The singlet at 4.29 ppm integrating to 4 protons is characteristic of the two
equivalent methylene (-CHz-) groups of the ethane bridge.[3] The deshielding effect of the
adjacent oxygen atoms shifts this signal downfield from typical alkane protons.[4][5] The
appearance as a singlet indicates that the protons on one methylene group are chemically
and magnetically equivalent to the protons on the other, and there is no significant coupling
between them due to rapid conformational changes.

e Aromatic Region: The complex multiplet pattern between 6.83 and 7.26 ppm corresponds to
the ten aromatic protons.[3] The protons on the two phenyl rings are equivalent due to the
molecule's symmetry. The multiplet arises from the spin-spin coupling between the ortho,
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meta, and para protons on the phenyl rings. The downfield shift of these protons compared
to benzene (7.34 ppm) is due to the electron-donating effect of the ether oxygen.

3C NMR Spectroscopy

The 13C NMR spectrum further confirms the symmetrical nature of 1,2-diphenoxyethane.
Experimental Protocol: Acquiring a Proton-Decoupled 3C NMR Spectrum

e Sample Preparation: The same sample prepared for *H NMR can be used. For 13C NMR, a
slightly more concentrated sample (20-50 mg) may be beneficial due to the lower natural
abundance of the 13C isotope.

 Instrument Setup: The locking and shimming procedure is identical to that for *H NMR.
e Acquisition Parameters:

o Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the
spectrum to a series of singlets.

o Pulse Angle: A 30-45° pulse angle is used to allow for a shorter relaxation delay.

o Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons
have longer relaxation times and may require a longer delay for accurate integration,
though routine 13C spectra are typically not integrated.

o Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is
required compared to *H NMR to compensate for the low natural abundance of 13C.

13C NMR Data Summary
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Chemical Shift (6, ppm) Assighment
66.8 -O-CH2-CH2-0O-
114.6 Ar-C (ortho)
121.1 Ar-C (para)
129.5 Ar-C (meta)
158.8 Ar-C (ipso, C-0O)

Data interpreted from typical ether chemical shifts and database information.[6]

Interpretation and Insights:

e The signal at 66.8 ppm is assigned to the two equivalent methylene carbons. The

electronegative oxygen atoms cause a significant downfield shift into the typical range for

ether carbons (50-80 ppm).[4][5][7]

e The four signals in the aromatic region confirm the presence of four distinct types of aromatic

carbons, consistent with a monosubstituted benzene ring.

e The ipso-carbon (the carbon directly attached to the ether oxygen) is the most deshielded at

158.8 ppm due to the direct electron-withdrawing effect of the oxygen.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule. For 1,2-diphenoxyethane, the key features are the C-O ether linkages and the

aromatic C-H and C=C bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample (KBr Pellet Method)

e Sample Preparation:

o Grind 1-2 mg of 1,2-diphenoxyethane with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts

as an IR-transparent matrix.
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o The mixture should be ground to a fine, homogenous powder to minimize scattering of the
IR beam.

e Pellet Formation:
o Transfer the powder to a pellet press die.

o Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear
pellet indicates good sample preparation.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
contributions from atmospheric water and carbon dioxide.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

IR Spectral Data Summary

Wavenumber (cm—?) Intensity Assignment

3060-3040 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600, 1500 Strong Aromatic C=C ring stretch
1240 Strong Asymmetric C-O-C stretch

(aryl-alkyl ether)

1040 Strong Symmetric C-O-C stretch

Aromatic C-H out-of-plane
750, 690 Strong i
bend (monosubstituted)

Data interpreted from general IR correlation tables and spectral databases.[3][9]
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Interpretation and Insights:

The presence of both aromatic (above 3000 cm~1) and aliphatic (below 3000 cm~1) C-H
stretching vibrations confirms the basic structural components.

The strong absorptions at 1600 and 1500 cm~! are characteristic of the phenyl ring C=C
stretching.

The most diagnostic peaks for an ether are the C-O stretching vibrations.[10] For an aryl-
alkyl ether like 1,2-diphenoxyethane, two strong bands are expected: an asymmetric
stretch around 1240 cm~! and a symmetric stretch around 1040 cm~1.[4][11]

The strong bands at 750 and 690 cm~* are indicative of a monosubstituted benzene ring.

Part 3: Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry is a high-energy ionization technique that provides
information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring an Electron lonization (El) Mass Spectrum

Sample Introduction: The sample is introduced into the ion source, typically via a direct
insertion probe for a solid like 1,2-diphenoxyethane, or via a gas chromatograph (GC-MS).

lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a radical cation known as the molecular ion (M*s).[5]

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into
smaller, charged fragments and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or magnetic sector), which separates them based on their mass-to-charge ratio
(m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.
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Mass Spectrometry Data Summary

m/z Relative Intensity (%) Assignment

214 61 [M]*e (Molecular lon)
121 83 [CeHsOCH2CHa]*

94 17 [CeHsOH]*e (Phenol)
77 100 [CeHs]* (Phenyl cation)

Data sourced from ChemicalBook and PubChem.[3]

Fragmentation Pathway

Rearrangement

[ [CeHsOCH2CHz]* ]

- *OCsHs m/z =121

1,2-Diphenoxyethane

[ [C14aH1402]*e
[CeHsOH] e - «OH [CeHs]*
m/z = 94 m/z =77

m/z = 214
Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 1,2-diphenoxyethane in EI-MS.
Interpretation and Insights:

e Molecular lon: The peak at m/z 214 corresponds to the molecular weight of 1,2-
diphenoxyethane, confirming its elemental composition. The relatively high intensity of the
molecular ion peak is expected for a molecule containing aromatic rings, which can stabilize
the radical cation.

o Base Peak: The base peak (the most intense peak) is observed at m/z 77, which
corresponds to the phenyl cation ([CeHs]*). This is a very stable carbocation and a common
fragment for phenyl-containing compounds.

o Key Fragments:
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o The peak at m/z 121 is likely due to the cleavage of one of the C-O bonds, resulting in the
[CeHsOCH2CH2]* fragment.

o The peak at m/z 94 corresponds to the phenol radical cation ([CeHsOH]**), which can be
formed through a rearrangement process.

Conclusion

The collective data from tH NMR, 13C NMR, IR, and Mass Spectrometry provide a self-
validating and unambiguous structural confirmation of 1,2-diphenoxyethane. The symmetry of
the molecule is clearly evident in the simplicity of the NMR spectra. The characteristic
functional groups are readily identified by their vibrational frequencies in the IR spectrum.
Finally, the mass spectrum confirms the molecular weight and provides a logical fragmentation
pattern consistent with the known principles of mass spectrometry for ethers. This guide serves
as a practical reference for the spectral characterization of this and similar molecules,
emphasizing the importance of a multi-technique approach and a thorough understanding of
the underlying principles for confident structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.latech.edu [chem.latech.edu]

2. Mass Spectrometry [www2.chemistry.msu.edu]

3. Sample Preparation — FT-IR/ATR — Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edu]

e 4. Intro to MS | OpenOChem Learn [learn.openochem.org]
e 5. pubsapp.acs.org [pubsapp.acs.org]

e 6. wwwl.udel.edu [www1l.udel.edu]

e 7. IR Absorption Table [webspectra.chem.ucla.edu]

o 8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3422530?utm_src=pdf-body
https://www.benchchem.com/product/b3422530?utm_src=pdf-custom-synthesis
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/mass-spectrometry/intro-to-ms
https://pubsapp.acs.org/paragonplus/submission/acs_nmr_guidelines.pdf
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://webspectra.chem.ucla.edu/irtable.html
https://www.researchgate.net/publication/301724312_SPECTROSCOPY_OF_12-DIPHENYLETHANE-H_2O_n_n1-3_CLUSTERS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
e 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
e 11. chem.libretexts.org [chem.libretexts.org]
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nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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